An In-depth Technical Guide to Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride
An In-depth Technical Guide to Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (CAS No: 243836-26-2). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It consolidates available data on the compound's structure, physicochemical characteristics, and spectroscopic profile. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines verified information from chemical suppliers with expert-driven predictions based on analogous structures to offer a holistic and practical resource. Methodologies for its synthesis, characterization, and analysis are also presented, drawing from established principles in organic and analytical chemistry.
Introduction
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is a substituted piperidine derivative. The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and bioactive molecules due to its favorable pharmacokinetic properties and its ability to serve as a versatile pharmacophore.[1] This compound, featuring a quaternary carbon center attached to the 4-position of the piperidine ring and an ethyl ester functional group, presents an interesting profile for further investigation in drug discovery programs. Its hydrochloride salt form suggests improved solubility and stability, which are critical attributes for pharmaceutical development. This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties and methodologies for its study.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is presented below.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-methyl-2-(piperidin-4-yl)propanoate;hydrochloride | |
| Synonyms | ethyl 2-methyl-2-(4-piperidinyl)propanoate hydrochloride | |
| CAS Number | 243836-26-2 | |
| Molecular Formula | C₁₁H₂₂ClNO₂ | |
| Molecular Weight | 235.75 g/mol | |
| Physical Form | Solid | |
| Melting Point | Not available. Predicted to be in the range of 150-180 °C based on similar hydrochloride salts of piperidine derivatives. | N/A |
| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol. | N/A |
| pKa | Not available. The piperidinyl nitrogen is expected to have a pKa in the range of 9-11. | N/A |
| Predicted XlogP | 1.7 | [2] |
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-methylpropanoate
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Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.1 eq.) followed by the slow, dropwise addition of n-butyllithium (1.0 eq.). Stir the solution at -78 °C for 30 minutes to generate LDA.
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Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of ethyl isobutyrate (1.0 eq.) in anhydrous THF dropwise. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate. The rationale for using a strong, non-nucleophilic base like LDA is to quantitatively deprotonate the α-carbon of the ester without competing nucleophilic addition to the carbonyl group.[3]
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Alkylation: To the enolate solution, add a solution of N-Boc-piperidin-4-one (1.2 eq.) in anhydrous THF dropwise. The reaction is maintained at -78 °C to control the reactivity and minimize side reactions. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-Boc protected intermediate.
Step 2: Deprotection and Hydrochloride Salt Formation
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Boc Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dioxane or diethyl ether.
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Acidification: To this solution, add a solution of hydrochloric acid in dioxane or diethyl ether (typically 4 M) in excess. Stir the mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).
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Isolation: The hydrochloride salt of the product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride as a solid.
Analytical Characterization
A comprehensive characterization of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is essential to confirm its identity and purity. While experimental spectra are not publicly available, a predictive analysis based on the compound's structure is provided below.
Spectroscopic Data (Predicted)
| Technique | Predicted Data |
| ¹H NMR | - Ethyl group: Triplet (~1.2 ppm, 3H) and Quartet (~4.1 ppm, 2H).- Gem-dimethyl group: Singlet (~1.1 ppm, 6H).- Piperidine ring protons: Complex multiplets in the range of 1.5-3.5 ppm.- NH₂⁺ protons (hydrochloride salt): Broad singlet at a downfield chemical shift (>8 ppm). |
| ¹³C NMR | - Ethyl group: ~14 ppm (CH₃) and ~60 ppm (CH₂).- Gem-dimethyl group: ~25 ppm.- Quaternary carbon: ~45 ppm.- Piperidine ring carbons: Peaks in the range of 30-50 ppm.- Ester carbonyl carbon: ~175 ppm. |
| FTIR (cm⁻¹) | - N-H stretch (ammonium salt): Broad band around 2700-3000 cm⁻¹.- C-H stretch (aliphatic): 2850-2980 cm⁻¹.- C=O stretch (ester): ~1730 cm⁻¹.- C-O stretch (ester): 1150-1250 cm⁻¹. |
| Mass Spectrometry (ESI+) | - [M+H]⁺ (free base): m/z = 200.16.[2]- [M+Na]⁺ (free base): m/z = 222.15.[2] |
Chromatographic Analysis (Proposed Method)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the purity assessment of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride.
Proposed HPLC Workflow:
Caption: A typical workflow for HPLC analysis.
Suggested HPLC Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
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Gradient: A suitable gradient from 5% to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 210 nm
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Injection Volume: 10 µL
The use of TFA as an ion-pairing agent is crucial for achieving good peak shape for the basic piperidine compound on a C18 column.
Potential Applications and Biological Activity
The biological activity of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride has not been extensively reported in the scientific literature. However, the piperidine scaffold is a key feature in many centrally acting drugs.[4] Furthermore, molecules with similar structural motifs have been explored for various therapeutic applications, including as analgesics and cognition-enhancers.[4][5] The presence of the gem-dimethylpropanoate moiety could influence the compound's lipophilicity and metabolic stability, potentially offering advantages in drug design. Further pharmacological screening is required to elucidate the specific biological targets and therapeutic potential of this compound.[6]
Safety and Handling
Based on available safety data for this compound, the following hazard statements apply:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood.
Conclusion
Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride is a chemical entity with potential for further exploration in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its known properties, a plausible synthetic route, and proposed analytical methodologies. While a significant portion of the detailed characterization data is predictive due to the limited publicly available experimental results, this document serves as a valuable starting point for researchers interested in this compound. It is hoped that this guide will facilitate future research and a more thorough understanding of the properties and potential applications of Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride.
References
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Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-191. [Link]
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Arulraj, R., & Nattar, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-191. [Link]
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Gilman, H., & Harris, S. (1933). Condensations. XIII. The Alkylation of Ethyl Isobutyrate and of Certain other Esters by Means of Sodium Triphenylmethyl and Alky. Journal of the American Chemical Society, 55(8), 3461-3464. [Link]
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Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Chemistry Africa, 6(5), 2311-2326. [Link]
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Ghelardini, C., et al. (2008). Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers. Bioorganic & Medicinal Chemistry, 16(3), 1367-1378. [Link]
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Hemalatha, K., & Ilangeswaran, D. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 981-984. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
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D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249. [Link]
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Bioorganic & Medicinal Chemistry Letters. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. [Link]
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BIOSYNCE. (2025). What are the detection methods for piperidine? Retrieved from [Link]
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